molecular formula C9H10N2O5S B14806444 2-Cyclopropoxy-6-nitrobenzenesulfonamide

2-Cyclopropoxy-6-nitrobenzenesulfonamide

Cat. No.: B14806444
M. Wt: 258.25 g/mol
InChI Key: NMZNTLKCCXDTCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropoxy-6-nitrobenzenesulfonamide is a chemical compound that features a cyclopropoxy group attached to a nitrobenzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-6-nitrobenzenesulfonamide typically involves the cyclopropylation of a nitrobenzenesulfonamide precursor. One common method is the Chan-Lam cyclopropylation reaction, which uses potassium cyclopropyl trifluoroborate as the cyclopropylating agent. This reaction is catalyzed by copper(II) acetate and 1,10-phenanthroline, with oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the Chan-Lam cyclopropylation reaction suggests that it could be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and reagents.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-6-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The sulfonamide group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Nucleophiles such as thiols can be used to displace the sulfonamide group.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Products vary depending on the nucleophile used but typically involve the replacement of the sulfonamide group with the nucleophile.

Scientific Research Applications

2-Cyclopropoxy-6-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-6-nitrobenzenesulfonamide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropoxy-6-nitrobenzenesulfonamide is unique due to the presence of both the cyclopropoxy and nitrobenzenesulfonamide groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H10N2O5S

Molecular Weight

258.25 g/mol

IUPAC Name

2-cyclopropyloxy-6-nitrobenzenesulfonamide

InChI

InChI=1S/C9H10N2O5S/c10-17(14,15)9-7(11(12)13)2-1-3-8(9)16-6-4-5-6/h1-3,6H,4-5H2,(H2,10,14,15)

InChI Key

NMZNTLKCCXDTCO-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=CC(=C2S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.